molecular formula C24H34N2O3 B3796045 1-cycloheptyl-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-3-piperidinecarboxamide

1-cycloheptyl-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-3-piperidinecarboxamide

Cat. No.: B3796045
M. Wt: 398.5 g/mol
InChI Key: LUQBZKFJCWAQMR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several distinct functional groups. It contains a cycloheptyl group, a benzofuran group, and a piperidinecarboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzofuran ring could potentially be synthesized through a method involving a free radical cyclization cascade .


Molecular Structure Analysis

The molecule contains a seven-membered cycloheptyl ring, a benzofuran group (a type of aromatic compound consisting of a benzene ring fused to a furan ring), and a piperidinecarboxamide group (a six-membered ring containing nitrogen). The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the benzofuran group is known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of benzofuran compounds, it could potentially be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

1-cycloheptyl-N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-24(2)14-19-13-17(9-11-21(19)29-24)15-25-23(28)18-10-12-22(27)26(16-18)20-7-5-3-4-6-8-20/h9,11,13,18,20H,3-8,10,12,14-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQBZKFJCWAQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)CNC(=O)C3CCC(=O)N(C3)C4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cycloheptyl-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-cycloheptyl-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 3
1-cycloheptyl-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-cycloheptyl-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-cycloheptyl-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 6
1-cycloheptyl-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-3-piperidinecarboxamide

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